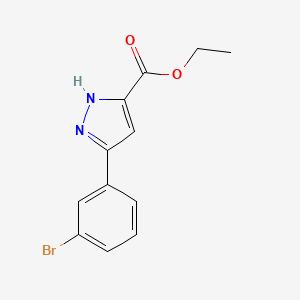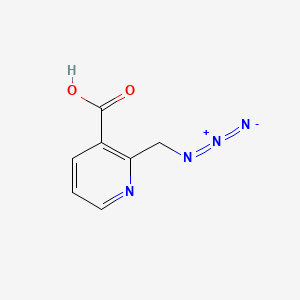
2-(Azidomethyl)nicotinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azidomethyl)nicotinic acid is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is particularly notable for its use in RNA structure profiling and gene editing technologies.
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Biochemische Analyse
Biochemical Properties
2-(Azidomethyl)nicotinic acid interacts with RNA molecules in a process called icSHAPE . This process uses 2-(Azidomethyl)nicotinic acid in a chemoaffinity method to probe RNA structure . The compound is an azido version of the cell-permeable SHAPE reagent 2-methylnicotinic acid imidazolide (NAI) that permits the tagging of 2-(Azidomethyl)nicotinic acid-modified RNA with a biotin moiety for subsequent capture via streptavidin .
Cellular Effects
The use of 2-(Azidomethyl)nicotinic acid in the icSHAPE process allows for the profiling of RNA structure within living cells . This provides valuable insights into the structure of RNA and its role in cellular processes . Additionally, the azidomethylnicotinyl (AMN) group of 2-(Azidomethyl)nicotinic acid has been demonstrated to block the function of gRNA and CRISPR systems .
Molecular Mechanism
The molecular mechanism of 2-(Azidomethyl)nicotinic acid involves its interaction with RNA molecules. It is used in the icSHAPE process, where it reacts with the unpaired ribose of unstructured nucleotides . This allows for the tagging of 2-(Azidomethyl)nicotinic acid-modified RNA with a biotin moiety for subsequent capture via streptavidin .
Temporal Effects in Laboratory Settings
Its use in the icSHAPE process suggests that it may have a stable interaction with RNA molecules .
Metabolic Pathways
It is known that this compound is used in the icSHAPE process to probe RNA structure .
Transport and Distribution
Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .
Subcellular Localization
Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)nicotinic acid typically involves the introduction of an azido group to the nicotinic acid molecule. One common method involves the reaction of nicotinic acid with sodium azide under specific conditions to achieve the desired azidomethyl substitution.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azidomethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide is commonly used for introducing the azido group.
Reduction Reactions: Staudinger reduction using triphenylphosphine is a typical method for reducing the azido group.
Major Products Formed:
Substitution Reactions: Formation of azidomethyl derivatives.
Reduction Reactions: Conversion of the azido group to an amine group.
Wirkmechanismus
The mechanism of action of 2-(Azidomethyl)nicotinic acid involves its interaction with RNA and other nucleic acids. The azidomethylnicotinyl group can block the function of guide RNA and CRISPR systems, which can be reactivated by removing the azido groups with Staudinger reduction. This provides a means to control nucleic acid cleavage and gene editing in live cells .
Vergleich Mit ähnlichen Verbindungen
2-Methylnicotinic Acid Imidazolide: Another derivative of nicotinic acid used in RNA structure profiling.
N-Methyl-Isatoic Anhydride: Used in RNA chemical modification and structure analysis.
Uniqueness: 2-(Azidomethyl)nicotinic acid is unique due to its azido group, which allows for specific interactions and modifications in nucleic acid research. Its ability to control gene editing processes sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-(azidomethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBCLUAIVGVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?
A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

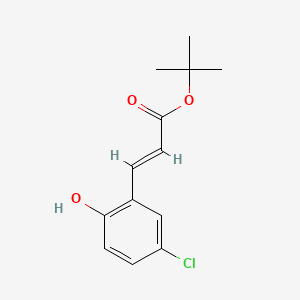
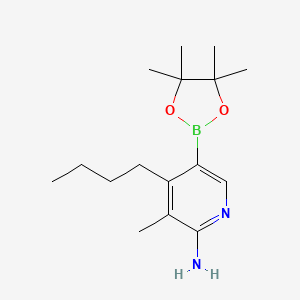

![7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B580417.png)
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)
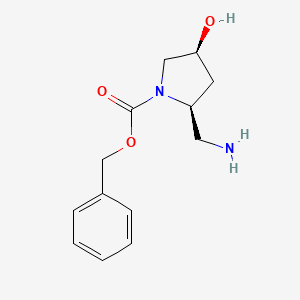
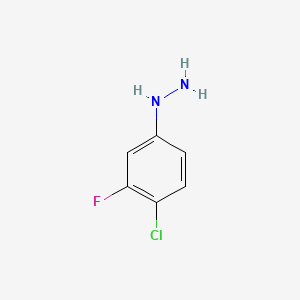
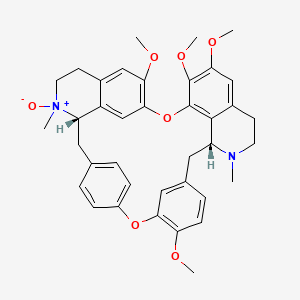

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)

